molecular formula C9H10N4O B12906143 4-anilino-3-methyl-1H-1,2,4-triazol-5-one CAS No. 75989-66-1

4-anilino-3-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B12906143
CAS No.: 75989-66-1
M. Wt: 190.20 g/mol
InChI Key: UKYSDDJUIYHEHO-UHFFFAOYSA-N
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Description

3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5(4H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(phenylamino)-1H-1,2,4-triazole
  • 4-Phenylamino-1H-1,2,4-triazol-5(4H)-one
  • 3-Methyl-1H-1,2,4-triazol-5(4H)-one

Uniqueness

3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

75989-66-1

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-anilino-3-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H10N4O/c1-7-10-11-9(14)13(7)12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,11,14)

InChI Key

UKYSDDJUIYHEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1NC2=CC=CC=C2

Origin of Product

United States

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